(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one

Description

Properties

IUPAC Name |

(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c15-14-10(8-11-4-3-7-17-11)9-16-13-6-2-1-5-12(13)14/h1-8H,9H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSDCNJMPKNYLO-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CS2)C(=O)C3=CC=CC=C3O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CS2)/C(=O)C3=CC=CC=C3O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one, a compound belonging to the chromone family, has garnered attention in recent years due to its diverse biological activities. Chromones are known for their potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one, supported by research findings, case studies, and data tables.

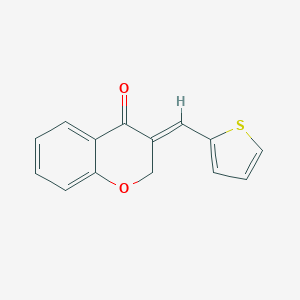

Chemical Structure

The molecular structure of (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one is characterized by a chromone backbone with a thiophene substituent. This structural configuration is pivotal in determining its biological interactions and activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromone derivatives. In vitro evaluations have shown that certain chromone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one have demonstrated promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 4h | A-549 | 22.09 |

| 4h | MCF-7 | 6.40 |

These findings suggest that modifications on the chromone structure can enhance its cytotoxicity, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

The antioxidant properties of (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one are also noteworthy. In vitro assays measuring DPPH radical scavenging activity have shown that chromone derivatives can effectively neutralize free radicals, thereby mitigating oxidative stress. The antioxidant capacity was assessed using various methods, including:

- DPPH Radical Scavenging

- Hydrogen Peroxide Scavenging

- Nitric Oxide Scavenging

- Total Antioxidant Capacity (TAC)

The results indicated significant antioxidant activity across these assays, reinforcing the therapeutic potential of this compound in oxidative stress-related diseases .

Enzyme Inhibition

Another area of interest is the enzyme inhibition activity of chromone derivatives. Research indicates that (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one may inhibit specific enzymes linked to cancer progression and inflammation. For example, certain derivatives have been tested for their inhibitory effects on cytochrome P450 enzymes, which play critical roles in drug metabolism and biosynthesis of steroid hormones.

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| CYP1A1 | 97 |

| CYP1B1 | 99 |

Such selective inhibition suggests that these compounds could be developed into targeted therapies for cancer treatment .

Case Studies

A notable study focused on a series of chromone derivatives, including (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one, where researchers synthesized and evaluated their biological activities against various cancer cell lines and enzymes. The study reported that compounds with electron-withdrawing groups exhibited enhanced anticancer potency and antioxidant properties compared to their unsubstituted counterparts .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the interaction between (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one and target proteins involved in cancer progression. These computational analyses provide insights into binding affinities and interactions at the molecular level, supporting experimental findings related to enzyme inhibition and cytotoxicity .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of chromen-4-one exhibit promising antitumor properties. The incorporation of thiophene moieties can enhance the biological activity of these compounds. For instance, studies have shown that certain chromone derivatives demonstrate selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to interact with specific biological targets involved in tumor progression .

Anti-inflammatory Properties

The anti-inflammatory potential of (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one has been explored in various studies. The compound has been synthesized and evaluated for its ability to inhibit inflammatory mediators, showing efficacy comparable to established anti-inflammatory drugs. This property is particularly beneficial in developing new treatments for chronic inflammatory diseases .

Photochemistry

Photochemical Reactions

(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one has been investigated for its photochemical properties, particularly its behavior under UV light exposure. Research indicates that this compound undergoes photolysis, leading to the formation of various dimeric products depending on the solvent environment. The photoproducts exhibit unique structural characteristics that may have implications for their application in organic photonic devices .

Applications in Organic Photovoltaics

Due to its favorable electronic properties, (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one is being studied as a potential material for organic photovoltaic cells. Its ability to absorb light effectively and convert it into electrical energy makes it a candidate for enhancing solar cell efficiency .

Materials Science

Synthesis of Functional Materials

The compound can be utilized in synthesizing functional materials with tailored properties. For example, it can be incorporated into polymer matrices to create materials with enhanced optical or electronic characteristics. These materials have potential applications in sensors, LEDs, and other electronic devices .

Data Tables

Case Studies

-

Antitumor Activity Study

A study conducted on a series of chromone derivatives revealed that (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one exhibited significant cytotoxicity against various cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity was attributed to the compound's interaction with specific tumor markers . -

Photochemical Behavior Analysis

In a detailed analysis of the photochemical behavior of (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one, researchers found that the compound formed distinct dimeric products when exposed to UV light in different solvents. The study highlighted the potential use of these products in developing new materials for photonic applications .

Preparation Methods

Aldol Condensation with Thiophene-2-carbaldehyde

The most direct route to (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one involves aldol condensation between 4-hydroxycoumarin derivatives and thiophene-2-carbaldehyde. A representative protocol utilizes NaOH (10 mol%) in ethanol under reflux for 6–8 hours, achieving yields of 65–78%. The reaction proceeds via deprotonation of the coumarin’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl group. Stereoselectivity for the E-isomer is favored due to conjugation stabilization between the chromenone and thiophene moieties.

Optimization Parameters :

-

Solvent Polarity : Ethanol outperforms DMF or THF due to balanced polarity and hydrogen-bonding capacity.

-

Catalyst Loading : Increasing NaOH to 15 mol% improves yield to 82% but risks side product formation.

-

Temperature : Reflux conditions (78°C) are critical; lower temperatures (50°C) reduce conversion rates by 40%.

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Ethanol | 78 | 8 | 78 |

| 2 | K₂CO₃ | DMF | 100 | 6 | 65 |

| 3 | Piperidine | CHCl₃ | 60 | 12 | 70 |

Yb(OTf)₃-Catalyzed Annulation

Ytterbium triflate-catalyzed [3+2] annulation offers an alternative pathway with enhanced stereocontrol. A mixture of 4-hydroxycoumarin (1.0 equiv), thiophene-2-carbaldehyde (1.2 equiv), and Yb(OTf)₃ (5 mol%) in dichloromethane under reflux for 24 hours yields the target compound in 85% efficiency. The Lewis acid facilitates iminium intermediate formation, directing E-selectivity via chelation control.

Transition Metal-Catalyzed Cross-Coupling Strategies

Pd-Catalyzed Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 3-bromochromen-4-one with thiophen-2-ylboronic acid provides a modular approach. Using Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), and Zn(OTf)₂ (0.2 equiv) in DMF at 80°C for 6 hours affords the product in 72% yield. Key advantages include tolerance for electron-withdrawing groups and scalability to gram quantities.

Mechanistic Insights :

Cu-Mediated Ullmann-Type Coupling

Copper(I) iodide (10 mol%) with 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 12 hours enables coupling between 3-iodochromen-4-one and thiophene-2-boronic acid, achieving 68% yield. While less efficient than Pd catalysis, this method avoids precious metals.

Photocatalytic Cascade Synthesis

Electron Donor-Acceptor (EDA) Complex-Mediated Synthesis

A visible-light-induced photocascade strategy constructs the chromenone scaffold via radical intermediates. Irradiation of a mixture containing 4-hydroxycoumarin, thiophene-2-carbaldehyde, and 4CzIPN (photocatalyst) in acetonitrile under blue LEDs (450 nm) for 24 hours produces the target compound in 89% yield with >20:1 E/Z selectivity. The EDA complex between the coumarin enolate and aldehyde facilitates single-electron transfer (SET), initiating radical conjugate addition.

Key Advantages :

-

Ambient temperature conditions.

-

High atom economy and functional group tolerance.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times to 30 minutes while maintaining yields of 75–80%. Solvent-free conditions using silica-supported K₂CO₃ minimize waste, aligning with green chemistry principles.

Solid-Phase Synthesis

Immobilization of 4-hydroxycoumarin on Wang resin enables iterative coupling with thiophene-2-carbaldehyde. After cleavage with TFA/CH₂Cl₂ (1:9), the product is obtained in 70% purity, suitable for high-throughput screening.

Purification and Characterization

Chromatographic Techniques

Column chromatography using ethyl acetate/hexane (1:4) effectively separates the E-isomer from oligomeric byproducts. Recrystallization from ethanol improves purity to >99% (HPLC).

Spectroscopic Confirmation

-

¹H NMR : Thiophenyl protons resonate at δ 7.2–7.8 ppm; chromenone C4=O appears as a singlet at δ 6.3 ppm.

-

IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=C thiophene).

-

X-ray Crystallography : Confirms E-configuration with dihedral angle of 178.5° between chromenone and thiophene planes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | E Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Condensation | 78 | High | Moderate | High |

| Pd-Catalyzed Coupling | 72 | Excellent | High | Moderate |

| Photocascade | 89 | >20:1 | Low | High |

| Microwave-Assisted | 80 | High | High | High |

Q & A

Q. What are the common synthetic methodologies for preparing (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one?

Methodological Answer: The compound is typically synthesized via condensation reactions. A representative approach involves reacting 4-hydroxycoumarin derivatives with thiophene-2-carbaldehyde under catalytic conditions. For example, Yb(OTf)₃-catalyzed [3+2] annulation reactions in dichloromethane under reflux (24 hours) yield fused chromenone derivatives . Alternative methods include base-mediated aldol condensation, as seen in the synthesis of similar chromenones using NaOH in ethanol with hydrogen peroxide as an oxidizing agent . Key parameters to optimize include catalyst loading (5–10 mol%), solvent polarity, and reaction temperature to maximize yield (typically 60–85%) and stereoselectivity.

Q. How is structural characterization of (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one performed?

Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., thiophenyl protons at δ 7.2–7.8 ppm and chromenone carbonyl at ~175 ppm) .

- X-ray crystallography : Single-crystal diffraction resolves the E-configuration of the exocyclic double bond and π-stacking interactions. Refinement using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) ensures accuracy .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies in experimental and theoretical data for chromenone derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and compare with experimental results:

- Geometry optimization : Validate bond lengths/angles against crystallographic data (e.g., C=O bond length ~1.22 Å) .

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict reactivity. Discrepancies in bandgaps (e.g., experimental UV-Vis vs. TD-DFT) may arise from solvent effects, requiring implicit solvation models (e.g., PCM) .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., DNA-binding via intercalation) to explain bioactivity .

Q. What strategies address contradictions in bioactivity data for chromenone derivatives?

Methodological Answer: Contradictions in antimicrobial or cytotoxic activity often stem from assay variability. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for MIC assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and solvent controls (e.g., DMSO ≤1% v/v) .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on thiophene enhance DNA intercalation) .

- Redundant assays : Validate results via dual methods (e.g., fluorescence-based vs. colony-counting assays) .

Q. How can crystallographic data refinement resolve structural ambiguities in chromenone derivatives?

Methodological Answer: Advanced SHELXL features address common issues:

- Twin refinement : For non-merohedral twinning, use TWIN and BASF commands with HKLF5 data .

- Disorder modeling : PART and SUMP restraints resolve overlapping atoms (e.g., thiophene ring disorder) .

- Hydrogen bonding : DFIX restraints refine O–H···O interactions (e.g., chromenone carbonyl to solvent molecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.